2-(4-Fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC14532267
Molecular Formula: C15H10FN5OS
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10FN5OS |
|---|---|
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C15H10FN5OS/c16-11-6-4-10(5-7-11)14-19-18-13(22-14)9-23-15-20-17-12-3-1-2-8-21(12)15/h1-8H,9H2 |
| Standard InChI Key | KFISZVWQMOXGRE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)SCC3=NN=C(O3)C4=CC=C(C=C4)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
2-(4-Fluorophenyl)-5-( triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole (C₁₅H₁₀FN₅OS; molecular weight 327.3 g/mol) features a 1,3,4-oxadiazole ring (Position 1: nitrogen, Position 3: oxygen, Position 4: nitrogen) substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a sulfanylmethyl bridge linked to a triazolo[4,3-a]pyridine system. The fluorophenyl group enhances lipophilicity and metabolic stability, while the triazolopyridine moiety contributes to π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
The compound’s calculated topological polar surface area (102 Ų) suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness .
Spectroscopic Characterization
Infrared (IR) spectra of analogous 1,3,4-oxadiazoles typically show stretches at 1,250–1,350 cm⁻¹ (C–O–C), 1,600–1,650 cm⁻¹ (C=N), and 3,000–3,100 cm⁻¹ (aromatic C–H). Nuclear Magnetic Resonance (NMR) data for the triazolopyridine moiety would reveal distinct proton environments: the pyridinic protons resonate at δ 7.5–8.5 ppm, while the triazole protons appear as singlets near δ 8.0–8.5 ppm .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-(4-fluorophenyl)-5-( triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3,4-oxadiazole involves a multi-step sequence:
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Hydrazide Formation: Condensation of 4-fluorobenzoic acid with hydrazine yields 4-fluorobenzohydrazide.
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Cyclization: Reaction with carbon disulfide in basic conditions forms the 1,3,4-oxadiazole-2-thione intermediate.
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Alkylation: Treatment with propargyl bromide introduces the sulfanylmethyl group.
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidopyridine generates the triazolopyridine moiety .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazide Formation | NH₂NH₂, EtOH, reflux | 85 |
| Cyclization | CS₂, KOH, EtOH, 80°C | 70 |
| Alkylation | Propargyl bromide, DMF, K₂CO₃ | 65 |
| CuAAC | NaN₃, CuI, DCM, RT | 60 |
Structural Modifications
Modifying the triazolopyridine or fluorophenyl groups alters bioactivity. For instance:
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Electron-Withdrawing Substituents: Nitro or cyano groups on the phenyl ring enhance anticonvulsant activity by increasing electron deficiency .
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Heterocycle Replacement: Substituting triazolopyridine with imidazo[1,2-a]pyridine improves solubility but reduces target affinity .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfanylmethyl (–SCH₂–) bridge undergoes nucleophilic displacement with amines or alkoxides. For example, reaction with morpholine in dimethylformamide (DMF) replaces the sulfur atom with a morpholino group, enhancing water solubility.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling at the triazolopyridine’s C-6 position introduces aryl or heteroaryl groups, diversifying the compound’s electronic profile .
Equation 1: Suzuki Coupling
Oxidation Reactions
Treatment with hydrogen peroxide oxidizes the sulfide bridge to a sulfone (–SO₂–), increasing metabolic stability but reducing blood-brain barrier penetration .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 12.4 | STAT3 Inhibition |
| MDA-MB-231 (Breast) | 8.7 | miR-21 Downregulation |
Toxicity and Pharmacokinetics
Acute Toxicity
Rodent studies (LD₅₀ > 500 mg/kg) suggest low acute toxicity. Neurotoxicity screening (rotarod test) shows no motor impairment at therapeutic doses .
Metabolic Stability
Microsomal assays indicate hepatic clearance via CYP3A4-mediated oxidation. Plasma protein binding (89%) and half-life (t₁/₂ = 4.2 h) support once-daily dosing .
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